Chemical properties and stability of 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone
Chemical properties and stability of 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone
An In-depth Technical Guide to 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone: Properties, Stability, and Handling
Introduction
1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone is a halogenated and trifluoromethyl-substituted acetophenone derivative. Its unique electronic and structural properties, imparted by the electron-withdrawing trifluoromethyl group and the reactive bromine atom, make it a valuable intermediate in organic synthesis. This compound serves as a critical building block in the development of pharmaceuticals and agrochemicals, where the trifluoromethylphenyl moiety is frequently incorporated to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of its chemical properties, stability, and handling protocols for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are fundamental to its application in synthetic chemistry. The properties of 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone are summarized below.
Data Summary
| Property | Value |
| CAS Number | 1065103-99-9 |
| Molecular Formula | C₉H₆BrF₃O |
| Molecular Weight | 267.04 g/mol |
| Appearance | Colorless to yellow or brown liquid or low-melting solid |
| Melting Point | 52-57 °C (for the similar isomer 3'-Bromo-4'-fluoroacetophenone) |
| Boiling Point | ~240-244 °C (Predicted for similar isomers) |
| Solubility | Insoluble in water[1]; soluble in common organic solvents like THF, ethyl acetate, and dichloromethane. |
| Storage Temperature | Room temperature, sealed in a dry environment or under inert atmosphere at 2-8°C. |
Spectroscopic Profile
While specific spectral data is not available in the provided search results, the structure of 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone allows for a reliable prediction of its spectroscopic characteristics:
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¹H NMR: The spectrum would feature a singlet for the methyl protons (-COCH₃) at approximately 2.6 ppm. The aromatic region would display signals corresponding to the three protons on the phenyl ring, with splitting patterns dictated by their coupling constants.
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¹³C NMR: The carbonyl carbon (C=O) would appear as a singlet around 196 ppm. The spectrum would also show signals for the methyl carbon, and the aromatic carbons, including two carbons bonded to bromine and the trifluoromethyl group, which would exhibit characteristic splitting due to C-F coupling.
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IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band around 1690-1710 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. C-H stretching and bending vibrations for the aromatic ring and methyl group would also be present, along with C-Br and C-F stretching vibrations at lower frequencies.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Purification
The synthesis of trifluoromethylphenyl ketones can be achieved through several methods, with Grignard reactions being a common and effective approach.[2][3]
Synthetic Workflow: Grignard Acetylation
A plausible synthetic route involves the preparation of a Grignard reagent from a corresponding brominated benzene derivative, followed by acetylation.
Experimental Protocol:
-
Grignard Reagent Formation: To a solution of 1,2-dibromo-4-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of isopropylmagnesium chloride at a low temperature (e.g., -15 to 0 °C). Stir the mixture for 1-2 hours to ensure the formation of the 3-bromo-4-(trifluoromethyl)phenylmagnesium bromide reagent.
-
Acetylation: In a separate flask, cool a solution of excess acetic anhydride in anhydrous THF to 0 °C.[2] Slowly transfer the freshly prepared Grignard reagent to the acetic anhydride solution, maintaining the temperature below 5 °C.[2] The use of excess acetylating agent is crucial to prevent the formation of tertiary alcohol by-products.[2]
-
Aqueous Workup: After the addition is complete, stir the reaction mixture for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone.
Reactivity and Stability
The stability and reactivity of this compound are governed by its functional groups: the ketone, the carbon-bromine bond, and the trifluoromethyl-substituted aromatic ring.
Reactivity Profile
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Ketone Group: The acetyl group can undergo a wide range of standard ketone reactions, including reduction to the corresponding alcohol, reductive amination, and formation of oximes or hydrazones.
-
Carbon-Bromine Bond: The aryl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions.
-
Aromatic Ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly for substituents ortho and para to it.
Stability and Incompatibilities
The compound is generally stable under normal laboratory storage conditions.[1] However, certain conditions and substances should be avoided:
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1]
-
Thermal Decomposition: At high temperatures, such as during a fire, thermal decomposition can occur, generating hazardous and toxic gases.[1][4] These decomposition products may include carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[1]
-
Hydrolysis: While generally stable, prolonged exposure to aqueous basic conditions could potentially lead to hydrolysis or other degradation pathways.
Safety, Handling, and Storage
Proper handling and storage procedures are essential to ensure safety when working with this chemical.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][6][7]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[5][6][7]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. If dust or vapors are generated, a NIOSH/MSHA-approved respirator may be necessary.[5][6]
Handling and Storage Protocols
-
Handling: Avoid breathing dust, mist, or vapors.[5] Do not get the substance in eyes, on skin, or on clothing.[5] Wash hands thoroughly after handling.[1][6] Ensure that eyewash stations and safety showers are readily accessible.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][5] Some suppliers recommend storing under an inert atmosphere.[5]
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